1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperazine-1,4-dicarboxylate is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. It is classified as a piperazine derivative, which are compounds characterized by a six-membered ring containing two nitrogen atoms. This compound is particularly interesting due to its functional groups that may influence its biological activity.
The compound can be synthesized from various starting materials, including piperazine derivatives and dioxopyrrolidine intermediates. Its classification falls under the category of organic compounds, specifically within the realm of nitrogen-containing heterocycles. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural components, which include tert-butyl and dioxopyrrolidine moieties.
The synthesis of 1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperazine-1,4-dicarboxylate typically involves several steps:
These methods emphasize the importance of protecting groups in organic synthesis to control reactivity and selectivity during multi-step reactions.
The molecular formula of 1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperazine-1,4-dicarboxylate is , with a molecular weight of approximately 336.38 g/mol. The structure features:
The compound's structure can be represented using various chemical notation systems such as SMILES and InChI.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.38 g/mol |
| IUPAC Name | 1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperazine-1,4-dicarboxylate |
| SMILES | CC(C)(C)OC(=O)N1C(=O)CCC1=O |
The compound's reactivity is influenced by its functional groups. Key reactions include:
These reactions highlight the compound's utility in synthetic organic chemistry.
The mechanism of action for 1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperazine-1,4-dicarboxylate may involve:
Quantitative data on its efficacy and potency against specific biological targets would require further experimental investigation.
The physical properties of 1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperazine-1,4-dicarboxylate include:
Chemical properties include:
1-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperazine-1,4-dicarboxylate has potential applications in:
Research into this compound's properties could lead to advancements in drug development and other fields within organic chemistry.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: